![molecular formula C27H40O5 B1250209 12-O-acetyl-16-O-deacetyl-16-epi-scalarobutenolide](/img/structure/B1250209.png)
12-O-acetyl-16-O-deacetyl-16-epi-scalarobutenolide
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Overview
Description
12-O-acetyl-16-O-deacetyl-16-epi-scalarobutenolide is a scalarane sesterterpenoid isolated from the marine sponge Hyrtios erectus that exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is an acetate ester, a secondary alcohol, a gamma-lactone, an organic heteropentacyclic compound and a scalarane sesterterpenoid.
Scientific Research Applications
Anticancer Potential
Scalarane sesterterpenoids, including 12-O-acetyl-16-O-deacetyl-16-epi-scalarobutenolide, have shown significant potential in cancer research. A study by Zhou et al. (2020) on a similar compound, 12-Deacetyl-12-epi-Scalaradial, demonstrated its ability to induce apoptosis in cervical cancer HeLa cells through the MAPK/ERK pathway and modulation of the nuclear receptor Nur77. This suggests potential applications of similar scalarane sesterterpenoids in cancer therapy, especially targeting specific pathways like MAPK/ERK and nuclear receptors (Zhou et al., 2020).
Cytotoxic Activity
Research has indicated that scalarane sesterterpenoids possess strong cytotoxic activities. Phan et al. (2018) isolated compounds from the Bornean sponge Spongia sp., including scalarane sesterterpenoids, which showed strong cytotoxic activities against adult T-cell leukemia. This further supports the potential use of scalarane sesterterpenoids in developing treatments for various cancer types (Phan et al., 2018).
Synthesis and Chemical Studies
Scalarane sesterterpenoids have been the focus of synthesis and chemical studies, which are crucial for understanding their potential applications in medicine and other fields. Wang et al. (2011) described the stereoselective synthesis of 16-deacetoxy-12-epi-scalarafuran acetate, a closely related compound, highlighting the importance of these studies in unlocking the therapeutic potential of these compounds (Wang et al., 2011).
Antimicrobial Properties
Some scalarane sesterterpenoids have shown antimicrobial properties. For instance, Youssef et al. (2005) isolated a scalarane-type pentacyclic sesterterpene from the Red Sea sponge Hyrtios erecta, which displayed inhibitory activity against Mycobacterium tuberculosis. This suggests the potential application of scalarane sesterterpenoids in treating bacterial infections (Youssef et al., 2005).
Antitubercular Activity
properties
Product Name |
12-O-acetyl-16-O-deacetyl-16-epi-scalarobutenolide |
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Molecular Formula |
C27H40O5 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
[(4S,5aS,5bR,7aS,11aS,11bR,13R,13aR,13bS)-4-hydroxy-5b,8,8,11a,13a-pentamethyl-2-oxo-5,5a,6,7,7a,9,10,11,11b,12,13,13b-dodecahydro-4H-phenanthro[1,2-g][1]benzofuran-13-yl] acetate |
InChI |
InChI=1S/C27H40O5/c1-15(28)31-21-14-19-25(4)10-7-9-24(2,3)18(25)8-11-26(19,5)20-13-17(29)16-12-22(30)32-23(16)27(20,21)6/h12,17-21,23,29H,7-11,13-14H2,1-6H3/t17-,18-,19+,20-,21+,23-,25-,26+,27+/m0/s1 |
InChI Key |
TUHLUXIESILORF-ZWRXBZFVSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1([C@@H]5C(=CC(=O)O5)[C@H](C4)O)C)C)(C)C)C |
Canonical SMILES |
CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5C(=CC(=O)O5)C(C4)O)C)C)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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